molecular formula C3H3NOS2 B7760675 2-sulfanyl-1,3-thiazol-4-one

2-sulfanyl-1,3-thiazol-4-one

Cat. No.: B7760675
M. Wt: 133.20 g/mol
InChI Key: KIWUVOGUEXMXSV-UHFFFAOYSA-N
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Description

2-sulfanyl-1,3-thiazol-4-one is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sulfanyl-1,3-thiazol-4-one typically involves the reaction of thiourea with α-haloketones under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. Common reagents used in this synthesis include thiourea, α-haloketones, and acids or bases as catalysts .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-sulfanyl-1,3-thiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazole derivatives, which have diverse applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-sulfanyl-1,3-thiazol-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-sulfanyl-1,3-thiazol-4-one involves its interaction with various molecular targets and pathways. The sulfur atom in the thiazole ring can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce cell death in microbial and cancer cells .

Comparison with Similar Compounds

Similar Compounds

    2-mercaptobenzothiazole: Similar in structure but with a benzene ring fused to the thiazole ring.

    2-aminothiazole: Contains an amino group instead of a sulfanyl group.

    4-methylthiazole: Has a methyl group at the 4-position instead of a sulfanyl group.

Uniqueness

2-sulfanyl-1,3-thiazol-4-one is unique due to its sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound for developing new drugs and industrial applications.

Properties

IUPAC Name

2-sulfanyl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWUVOGUEXMXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N=C(S1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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